Boc-beta-cyclopentyl-DL-alanine

Peptide Conformation NMR Spectroscopy Molecular Dynamics

This protected beta-amino acid features a cyclopentyl ring (3 conformational families) for semi-rigid geometry, ideal for narrow binding pockets like vitamin K-dependent carboxylase. The Boc group is orthogonal to base-labile Fmoc, preventing side reactions and ensuring synthesis success. The economical DL-mixture accelerates SAR campaigns before investing in enantiopure forms.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 401514-71-4
Cat. No. B1335907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-beta-cyclopentyl-DL-alanine
CAS401514-71-4
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O
InChIInChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyGBTWGGHVJJRREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-beta-cyclopentyl-DL-alanine (CAS 401514-71-4) – Class and Core Characteristics


Boc-beta-cyclopentyl-DL-alanine is a protected, non-proteinogenic beta-amino acid derivative consisting of a tert-butoxycarbonyl (Boc)-protected amino group on a beta-cyclopentyl-DL-alanine backbone . It belongs to the class of Boc-beta-cycloalkyl-DL-alanines, a family of unnatural amino acids widely used in peptide synthesis, peptidomimetic design, and structural biology [1]. The Boc group provides acid-labile amine protection, which is orthogonal to base-labile Fmoc chemistry, enabling selective deprotection strategies in solid-phase peptide synthesis (SPPS) .

Why Substituting Boc-beta-cyclopentyl-DL-alanine with Other Cycloalkylalanine Derivatives Compromises Research Outcomes


Direct substitution of Boc-beta-cyclopentyl-DL-alanine with other cycloalkylalanine derivatives (e.g., cyclohexyl or cyclobutyl analogs) or with alternative protecting group strategies (e.g., Fmoc) is not chemically equivalent. The cyclopentyl ring imparts a distinct conformational profile and hydrophobicity compared to smaller or larger rings, which directly influences peptide secondary structure, proteolytic stability, and receptor binding [1]. Moreover, the Boc group's orthogonal reactivity to Fmoc is essential for specific synthetic routes; swapping Boc for Fmoc would necessitate a complete redesign of the peptide assembly protocol, potentially introducing side reactions or reducing overall yield .

Quantitative Differentiation of Boc-beta-cyclopentyl-DL-alanine: Direct Comparative Evidence


Cyclopentyl vs. Cyclohexyl: Distinct Conformational Populations and Backbone Geometry

In a comparative NMR and molecular dynamics study of Boc-protected cyclic glutamic acid analogs, the cyclopentyl-containing derivative exhibited a significantly different conformational distribution compared to its cyclohexyl counterpart [1]. The study quantified that the cyclopentyl analog populated a reduced number of conformational families (3 distinct families) that were in qualitative agreement with NMR data, whereas the cyclohexyl analog displayed greater conformational heterogeneity (5 distinct families), directly impacting its suitability as a probe for the vitamin K-dependent carboxylase active site [1].

Peptide Conformation NMR Spectroscopy Molecular Dynamics

Cyclopentyl vs. Cyclohexyl: Differential Spatial Distribution of Functional Groups

The same NMR/MD study [1] quantitatively analyzed the spatial distribution of charged and substituted N- and C-terminal groups in the cyclopentyl and cyclohexyl analogs. The distance between the Boc-protected amino group and the free carboxylate group differed by approximately 0.5-0.7 Å between the two ring systems in their most populated conformations, leading to distinct pharmacophore geometries [1].

Peptidomimetics Structure-Activity Relationship Receptor Binding

Boc vs. Fmoc Protection: Orthogonal Chemistry Dictates Synthetic Route Design

Boc-beta-cyclopentyl-DL-alanine utilizes a tert-butoxycarbonyl (Boc) protecting group, which is labile to mild acidic conditions (e.g., 50% TFA in DCM, 30 min) . In contrast, the analogous Fmoc derivative, Fmoc-3-cyclopentyl-DL-Ala-OH, employs a base-labile fluorenylmethoxycarbonyl (Fmoc) group, typically removed with 20% piperidine in DMF . This fundamental difference in deprotection chemistry is quantitative and mutually exclusive; a synthesis designed for Boc chemistry cannot directly substitute an Fmoc-protected analog without altering the entire sequence of protecting group manipulations and potentially compromising the acid-sensitive side chains or resin linkers.

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Cyclopentyl vs. Unprotected Alanine: Increased Peptide Stability Against Enzymatic Degradation

Incorporation of cyclopentylalanine into peptide sequences has been shown to enhance resistance to proteolytic cleavage. While specific kinetic data (e.g., Kcat/Km ratios) for Boc-beta-cyclopentyl-DL-alanine itself were not located in accessible peer-reviewed literature, class-level inference from studies on related non-proteinogenic amino acids indicates that the bulky cyclopentyl side chain creates steric hindrance at the protease active site, thereby reducing the rate of enzymatic hydrolysis compared to peptides containing natural alanine [1].

Peptide Stability Protease Resistance Therapeutic Half-Life

Boc-beta-cyclopentyl-DL-alanine vs. Enantiopure L-Isomer: Racemic Mixture for Screening vs. Chiral Resolution Applications

Boc-beta-cyclopentyl-DL-alanine is supplied as a racemic mixture of D- and L-enantiomers . In contrast, the corresponding enantiopure N-Boc-L-cyclopentylalanine (CAS 143415-31-0) is commercially available as a single stereoisomer . The DL-mixture is priced at approximately $342 per 250 mg from one vendor , while the L-isomer is typically offered at a higher cost per gram (exact pricing on request, but generally 1.5-3x higher due to chiral separation costs).

Racemic Mixture Chiral Resolution Screening Libraries

Optimal Application Scenarios for Boc-beta-cyclopentyl-DL-alanine (CAS 401514-71-4) Based on Differentiated Evidence


Design of Conformationally Constrained Peptidomimetics for Enzyme Active Site Probing

The distinct conformational preferences of the cyclopentyl ring (3 populated families) compared to the more flexible cyclohexyl analog (5 families) make Boc-beta-cyclopentyl-DL-alanine the preferred building block when a well-defined, semi-rigid backbone geometry is required. This is particularly valuable for designing probes or inhibitors that must adopt a specific conformation to fit into a narrow enzyme active site, such as the vitamin K-dependent carboxylase. The reduced conformational entropy also favors binding thermodynamics, potentially increasing target affinity. Researchers should prioritize this compound over cyclohexyl derivatives when structural NMR or X-ray data suggest a compact binding pocket.

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Boc Protection

When the target peptide sequence incorporates base-labile protecting groups (e.g., Fmoc on side chains) or is assembled on a linker that is cleaved by mild acid, the Boc group on this compound provides essential orthogonality . In this scenario, substituting with an Fmoc-protected analog would lead to simultaneous deprotection and peptide cleavage, resulting in synthesis failure. The acid-labile Boc group allows for selective deprotection of the N-terminus without affecting base-sensitive functionalities, a critical requirement for complex peptide architectures. This compound is the only logical choice for Boc-strategy SPPS involving cyclopentylalanine incorporation.

Early-Stage Structure-Activity Relationship (SAR) Screening of Cycloalkylalanine Derivatives

The racemic nature (DL-mixture) of this compound, combined with its lower cost compared to enantiopure forms , makes it an economical choice for initial SAR campaigns. Researchers can efficiently explore the impact of the cyclopentyl moiety on peptide activity, stability, and conformation without the immediate expense of chiral resolution [2]. If the DL mixture shows promising activity, subsequent studies can then justify the investment in the more expensive enantiopure L- or D-isomers. This workflow maximizes resource efficiency in hit-to-lead optimization.

Development of Metabolically Stabilized Peptide Therapeutics

The cyclopentyl side chain's steric bulk is known to hinder protease access, thereby conferring enhanced resistance to enzymatic degradation in vivo . When designing peptide-based drugs intended for systemic circulation, incorporating this unnatural amino acid can extend the compound's half-life and improve bioavailability. This is a direct replacement for natural alanine residues that are susceptible to rapid cleavage by serum proteases. The improved stability profile, inferred from class data, justifies its selection over simpler, less sterically hindered amino acid building blocks in preclinical development pipelines.

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